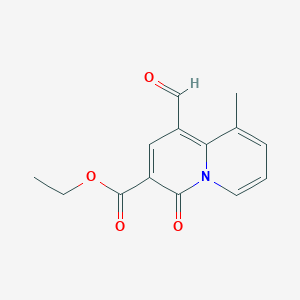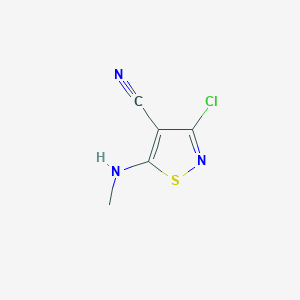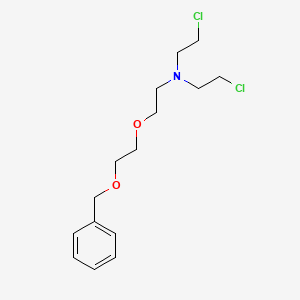
5-bromo-3-methoxy-2-methyl-4-(phenylmethoxy)Pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-methoxy-2-methyl-4-(phenylmethoxy)pyridine is a chemical compound with the molecular formula C14H14BrNO2 and a molecular weight of 308.17 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of bromine, methoxy, methyl, and phenylmethoxy groups attached to the pyridine ring.
Preparation Methods
The synthesis of 5-bromo-3-methoxy-2-methyl-4-(phenylmethoxy)pyridine involves several steps. The reaction conditions typically involve the use of bromine or a brominating agent, and the substitution reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate .
Chemical Reactions Analysis
5-bromo-3-methoxy-2-methyl-4-(phenylmethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy and phenylmethoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-3-methoxy-2-methyl-4-(phenylmethoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-3-methoxy-2-methyl-4-(phenylmethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . In receptor antagonism, the compound binds to the receptor, blocking the binding of endogenous ligands and inhibiting downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-bromo-3-methoxy-2-methyl-4-(phenylmethoxy)pyridine include:
2-bromo-4-methoxypyridine: This compound has similar structural features but lacks the phenylmethoxy group.
3-bromo-2-methoxy-5-methylphenylboronic acid: This compound has a boronic acid group instead of the phenylmethoxy group.
2,5-di(het)arylpyridines: These compounds have different substituents on the pyridine ring but share the pyridine core structure.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H14BrNO2 |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-methyl-4-phenylmethoxypyridine |
InChI |
InChI=1S/C14H14BrNO2/c1-10-13(17-2)14(12(15)8-16-10)18-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
SNFYQBGQEQSNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1OC)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine](/img/structure/B13868572.png)
![methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B13868573.png)
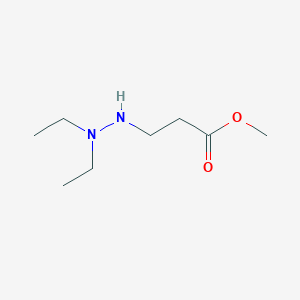
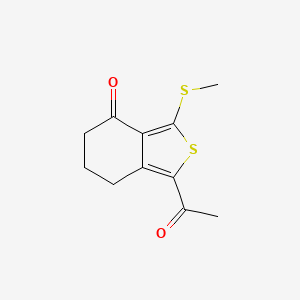
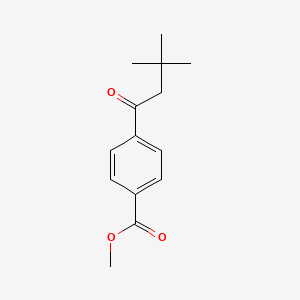
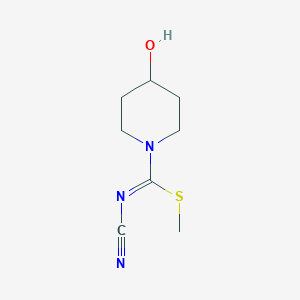
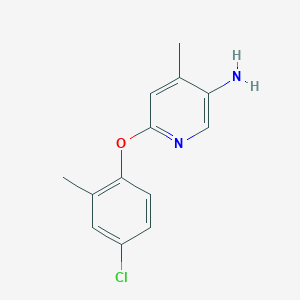
![6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B13868603.png)
![5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13868609.png)

![4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)
